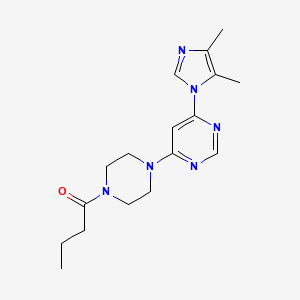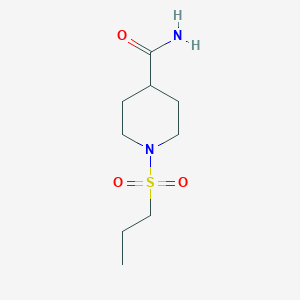
4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine, also known as BPIP, is a synthetic compound that has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BPIP is a pyrimidine derivative that has been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.
作用機序
4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine exerts its effects on the brain by modulating the activity of certain ion channels and receptors. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in neuronal excitability and an overall calming effect on the brain. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for generating action potentials in neurons. This further contributes to the overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. These include a decrease in neuronal excitability, an increase in GABAergic transmission, and a decrease in glutamatergic transmission. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may be useful in the treatment of anxiety and epilepsy.
実験室実験の利点と制限
One advantage of using 4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine in lab experiments is its specificity for certain ion channels and receptors in the brain. This allows researchers to study the effects of this compound on specific neuronal circuits and pathways, which can provide valuable insights into the underlying mechanisms of neurological disorders. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the brain over extended periods of time.
将来の方向性
There are several potential future directions for research on 4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine. One area of interest is the development of new therapeutics for neurological disorders based on the activity of this compound. Another area of interest is the study of the long-term effects of this compound on neuronal circuits and synaptic plasticity. Additionally, further research is needed to better understand the molecular mechanisms underlying the effects of this compound on ion channels and receptors in the brain.
合成法
The synthesis of 4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine can be achieved through a multi-step process that involves the reaction of several precursor compounds. One common method involves the reaction of 4-butyryl-1-piperazinecarboxylic acid with 4,5-dimethylimidazole to form an intermediate, which is then reacted with 2,4,6-trichloropyrimidine in the presence of a base to yield this compound.
科学的研究の応用
4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In particular, this compound has been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission. This makes it a promising candidate for the development of new therapeutics for a range of neurological disorders, including epilepsy, anxiety, and depression.
特性
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-4-5-17(24)22-8-6-21(7-9-22)15-10-16(19-11-18-15)23-12-20-13(2)14(23)3/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVJMIPQXIQSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5341180.png)

![N-{1-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}methanesulfonamide](/img/structure/B5341201.png)
![4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5341202.png)

![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5341215.png)
![N-{3-[(4-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5341227.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5341235.png)
![3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5341239.png)
![2-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B5341246.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341261.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5341268.png)